molecular formula C19H12F3N3 B4350990 4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350990
M. Wt: 339.3 g/mol
InChI Key: UKHQRMHEAYVVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of difluoromethyl, fluorophenyl, and phenyl groups attached to a pyrazolo[3,4-b]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the pyrazolo[3,4-b]pyridine core.

    Substitution Reactions: Subsequent substitution reactions introduce the difluoromethyl, fluorophenyl, and phenyl groups onto the pyrazolo[3,4-b]pyridine core. These reactions often require the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the key steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the functional groups on the compound.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the aromatic rings with other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

    Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds, under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antiviral activities.

    Chemical Biology: Researchers use this compound to study the mechanisms of action of pyrazolopyridine derivatives and their interactions with biological macromolecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs, with modifications to its structure aimed at improving efficacy and reducing side effects.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Difluoromethyl 2-pyridyl sulfone: A versatile reagent used in difluoroolefination reactions.

    Difluoromethylated 2-oxindoles: Compounds with similar difluoromethyl groups that exhibit biological activities.

    Monofluoromethylated derivatives: Compounds with a single fluoromethyl group that are used in various chemical and biological applications.

Uniqueness

4-(Difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of difluoromethyl, fluorophenyl, and phenyl groups attached to the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3/c20-15-8-4-5-9-17(15)25-19-14(11-23-25)13(18(21)22)10-16(24-19)12-6-2-1-3-7-12/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHQRMHEAYVVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine

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